![molecular formula C27H23N5O5 B2497994 ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate CAS No. 1189697-23-1](/img/structure/B2497994.png)
ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a class known as 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which have shown potential in various pharmacological studies. They are recognized for their binding affinity to adenosine receptors, which may have therapeutic implications in conditions like depression and anxiety. Notably, these compounds have been investigated for their roles as adenosine receptor antagonists and could act as novel and rapid-acting antidepressant agents. The structure-activity relationship (SAR) is crucial for their activity, especially in terms of substitutions on the triazoloquinoxaline core (Sarges et al., 1990).
Synthesis Analysis
The synthetic approach towards these compounds generally involves multi-step reactions, starting from the quinoxaline derivatives and involving intermediates like ethyl 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetate. These steps typically include reactions such as DCC coupling and azide coupling methods to introduce the desired functional groups (Fathalla, 2015).
Scientific Research Applications
Adenosine Receptor Antagonists and Antidepressant Agents :
- A study on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which share a similar structural framework, suggests their role as potent adenosine receptor antagonists with potential as rapid-onset antidepressants. These compounds demonstrated optimal activity in Porsolt's behavioral despair model in rats, indicating their therapeutic potential in novel and rapid acting antidepressant agents (Sarges et al., 1990).
Synthesis and Biological Activities :
- The synthesis of related triazoloquinoxaline derivatives has been extensively studied, with various chemical reactions leading to diverse compounds. For instance, ethyl 3-[β-(benzazol-2-yl)-hydrazino]-2-(polyfluorobenzoyl)acrylates when heated with DBU yield derivatives of 4-oxo-4H-benzazolo[2',3':3,4][1,2,4]triazino[5,6,1-i,j]quinoline-5-carboxylic acids, which represent a novel heterocyclic system (Lipunova et al., 1997).
Synthesis of Amino Acid Derivatives :
- Methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs have been synthesized, which include reactions of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with amino acid esters (Fathalla, 2015).
Potential Antimicrobial Agents :
- Compounds within this chemical class have shown potential as antimicrobial agents. For instance, various pyrazoline and pyrazole derivatives, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoates, have been synthesized and evaluated for their antimicrobial activity (Hassan, 2013).
Mechanism of Action
Mode of action
These compounds are thought to work by intercalating into the DNA structure, disrupting its normal function and leading to cell death . This makes them potential anticancer agents .
Biochemical pathways
Dna intercalation can disrupt a variety of cellular processes, including dna replication and transcription, leading to cell death .
Pharmacokinetics
In silico admet profiles have been performed for similar compounds .
Result of action
The result of the compound’s action would likely be cell death, given its potential as an anticancer agent .
properties
IUPAC Name |
ethyl 3-[[2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-3-36-26(34)18-10-8-11-19(15-18)28-23(33)16-31-27(35)32-21-13-6-5-12-20(21)29-25(24(32)30-31)37-22-14-7-4-9-17(22)2/h4-15H,3,16H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAUIQFRIHOFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.